
AC-386: A Technical Whitepaper on its
Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AC-386

Cat. No.: B12418357 Get Quote

This document provides a detailed technical overview of the discovery, chemical origin, and

molecular mechanism of AC-386, a potent c-Met inhibitor. The information is intended for

researchers, scientists, and professionals in the field of drug development.

Introduction
AC-386 is a novel small molecule inhibitor targeting the c-Mesenchymal-Epithelial Transition (c-

Met) factor, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and

motility.[1] Overexpression of c-Met has been implicated in various human cancers, making it a

significant target for therapeutic intervention.[1] AC-386 was identified through a high-

throughput screening process and has demonstrated potent antiproliferative activities against

several cancer cell lines.[1][2] This whitepaper will delve into the technical details of its

discovery, synthesis, and mode of action.

Discovery and Origin
The discovery of AC-386 was the result of a dedicated in-house high-throughput screening

campaign aimed at identifying novel inhibitors of the c-Met kinase.[1]

2.1. High-Throughput Screening

A diverse chemical library was screened for compounds that could inhibit the kinase activity of

c-Met. The initial screening identified a hit compound which, through subsequent structural

modifications and optimization, led to the development of AC-386.
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2.2. Chemical Origin and Synthesis

AC-386 is a synthetic compound with a quinoline and pyridazinone moiety.[1] The synthesis of

AC-386 involves a multi-step process, which is outlined in the referenced literature.[1] The key

steps involve the preparation of quinolin-4(1H)-one intermediates, followed by chlorination and

nucleophilic substitution to yield the final compound.[1]

Quantitative Data
The inhibitory activity and antiproliferative effects of AC-386 have been quantified in various

assays.

Parameter Value Cell Line/Target Reference

c-Met IC50 7.42 nM c-Met Kinase [2][3][4][5][6]

Antiproliferative IC50 0.37 ± 0.02 μM HCT-116 [2]

0.63 ± 0.05 μM MCF-7 [2]

1.12 ± 0.10 μM A549 [2]

Experimental Protocols
4.1. c-Met Kinase Inhibition Assay

The enzymatic activity of c-Met kinase was measured using a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate

format. Each well contained recombinant human c-Met kinase, a poly-GT substrate, and ATP.

The reaction was initiated by the addition of ATP and allowed to proceed at room temperature.

The reaction was then stopped, and a europium-labeled anti-phosphotyrosine antibody was

added. The TR-FRET signal was measured after an incubation period. The IC50 values were

calculated from the dose-response curves.

4.2. Cell Proliferation Assay (MTT Assay)

Human cancer cell lines (HCT-116, MCF-7, and A549) were seeded in 96-well plates and

allowed to attach overnight. The cells were then treated with various concentrations of AC-386
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for 72 hours.[2] After the treatment period, MTT solution was added to each well, and the plates

were incubated to allow for the formation of formazan crystals. The formazan crystals were

then dissolved in a solubilization buffer, and the absorbance was measured at a specific

wavelength. The IC50 values, representing the concentration of the compound that inhibits

50% of cell growth, were determined from the dose-response curves.

Mechanism of Action and Signaling Pathways
AC-386 functions as a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[2][3]

[4][5]

5.1. Molecular Binding

Molecular docking studies have elucidated the binding mode of AC-386 within the ATP-binding

pocket of the c-Met kinase domain.[1] The quinoline and pyridazinone moieties of AC-386
occupy the hinge region, forming crucial hydrogen bonds with the protein residues.[1]

Specifically, the amide bond's NH group forms a hydrogen bond with the Asp1222 residue.[1]

This interaction stabilizes the inhibitor-kinase complex and prevents the binding of ATP, thereby

inhibiting the kinase activity of c-Met.

5.2. Downstream Signaling Pathway

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF).[1] This activation

triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT

pathways, which are critical for cell growth, proliferation, and survival.[1] By inhibiting the

kinase activity of c-Met, AC-386 effectively blocks these downstream signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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